molecular formula C27H25N5O4 B2612419 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1189486-05-2

2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2612419
CAS No.: 1189486-05-2
M. Wt: 483.528
InChI Key: NSIXCAHQMQFFCH-UHFFFAOYSA-N
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Description

The compound you mentioned is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their DNA intercalation activities as anticancer agents .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .


Molecular Structure Analysis

Molecular docking studies were performed to investigate the binding modes of the proposed compounds with the DNA active site . The data obtained from biological testing highly correlated with those obtained from the molecular modeling studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .

Scientific Research Applications

Synthesis of Triazoloquinoxaline Derivatives

The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs highlights the versatility of triazoloquinoxaline derivatives. These compounds were obtained via DCC coupling and azide coupling methods, demonstrating the chemical reactivity and potential for further modification of the triazoloquinoxaline core for various applications (Fathalla, 2015).

Biological Evaluation and Molecular Modeling

Studies on 1,2,4-triazolo[1,5-a]quinoxaline derivatives as human A3 adenosine receptor antagonists reveal the therapeutic potential of these compounds. The research produced potent and selective hA3 adenosine receptor antagonists, indicating the importance of the triazoloquinoxaline scaffold in designing selective human A3 adenosine receptor antagonists. This work underscores the molecular flexibility of triazoloquinoxaline derivatives for targeting specific receptors, enhancing our understanding of receptor-ligand interactions and aiding in the development of new therapeutic agents (Catarzi et al., 2005).

Anticancer Activity

The design and synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives for anticancer activity highlight the potential of triazoloquinoxaline derivatives in oncology. These compounds were evaluated against human neuroblastoma and colon carcinoma cell lines, with some derivatives displaying significant cytotoxicity. This research demonstrates the potential of triazoloquinoxaline derivatives as scaffolds for developing new anticancer agents, contributing to the ongoing search for more effective cancer treatments (Reddy et al., 2015).

Mechanism of Action

The mechanism of action of these compounds is through DNA intercalation . They have been evaluated against HepG2, HCT-116, and MCF-7 cells .

Future Directions

The compound displayed nearly one third of the activity of doxorubicin, a commonly used anticancer drug . Therefore, it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O4/c1-16-12-13-23(35-4)20(14-16)28-24(33)15-31-27(34)32-21-10-6-5-9-19(21)29-26(25(32)30-31)36-22-11-7-8-17(2)18(22)3/h5-14H,15H2,1-4H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXCAHQMQFFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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